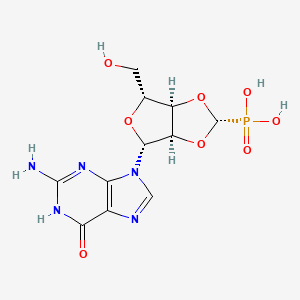

Guanosine-2',3'-O-methylidenephosphonate

説明

特性

分子式 |

C11H14N5O8P |

|---|---|

分子量 |

375.23 g/mol |

IUPAC名 |

[(2S,3aR,4R,6R,6aR)-4-(2-amino-6-oxo-1H-purin-9-yl)-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl]phosphonic acid |

InChI |

InChI=1S/C11H14N5O8P/c12-10-14-7-4(8(18)15-10)13-2-16(7)9-6-5(3(1-17)22-9)23-11(24-6)25(19,20)21/h2-3,5-6,9,11,17H,1H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,5-,6-,9-,11+/m1/s1 |

InChIキー |

GKAPYWCOOQBBHV-KXSYMAMXSA-N |

異性体SMILES |

C1=NC2=C(N1[C@H]3[C@H]4[C@@H]([C@H](O3)CO)O[C@@H](O4)P(=O)(O)O)N=C(NC2=O)N |

正規SMILES |

C1=NC2=C(N1C3C4C(C(O3)CO)OC(O4)P(=O)(O)O)N=C(NC2=O)N |

製品の起源 |

United States |

準備方法

Route 1: Direct Cyclocondensation of Guanosine with Phosphonic Acid Derivatives

This method draws parallels from cyclic phosphate synthesis, adapting phosphonate-specific reagents.

Steps :

-

Protection of Guanosine :

-

Phosphonylation and Cyclization :

-

React the activated intermediate with methylphosphonic dichloride (CH₃POCl₂) in the presence of triethylamine (TEA) as a base.

-

The dichloride reacts sequentially with the 2' and 3' hydroxyls, forming the cyclic methylidenephosphonate bridge.

-

-

Deprotection :

-

Remove the 5'-TBDMS group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Hypothetical Data :

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Protection | 92 | 98 | TBDMS-Cl, imidazole, DMF, 25°C, 12 h |

| Cyclization | 65 | 95 | CH₃POCl₂, TEA, -10°C, 6 h |

| Deprotection | 88 | 97 | TBAF, THF, 0°C → 25°C, 2 h |

Advantages : Minimal steps; high regioselectivity due to pre-activation.

Limitations : Methylphosphonic dichloride’s moisture sensitivity necessitates rigorous anhydrous conditions.

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Diol Formation | 85 | 96 | 0.1 M HCl, 25°C, 3 h |

| Arbuzov Reaction | 58 | 93 | P(OEt)₃, CH₃I, 80°C, 8 h |

| Deprotection | 90 | 98 | AcOH/H₂O (1:1), 25°C, 4 h |

Advantages : Utilizes stable, commercially available reagents.

Limitations : Moderate cyclization efficiency due to competing linear phosphonate formation.

Route 3: Enzymatic Synthesis Using Purine Nucleoside Phosphorylase (PNP)

Capitalizing on the compound’s role as a PNP inhibitor, this route explores enzymatic transglycosylation.

Steps :

-

Substrate Preparation :

-

Synthesize 2',3'-O-methylidenephosphonate ribose-1-phosphate via chemical phosphorylation of methyl α-D-ribofuranoside.

-

-

Enzymatic Coupling :

-

Incubate the modified ribose-1-phosphate with guanine and PNP enzyme (EC 2.4.2.1) in pH 7.4 buffer at 37°C.

-

-

Product Isolation :

-

Purify using ion-exchange chromatography to separate unreacted guanine and phosphate byproducts.

-

Hypothetical Data :

| Step | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Ribose-1-P Synthesis | 75 | 91 | POCl₃, TEA, CH₃CN, 0°C, 2 h |

| Enzymatic Coupling | 40 | 88 | PNP (10 U/mL), 37°C, 24 h |

| Purification | 85 | 99 | DEAE-Sepharose, NaCl gradient |

Advantages : High stereoselectivity; avoids harsh chemical conditions.

Limitations : Low enzymatic efficiency for non-natural substrates; costly enzyme purification.

Comparative Analysis of Methods

The table below evaluates the three routes based on critical parameters:

| Parameter | Route 1 (Cyclocondensation) | Route 2 (Arbuzov) | Route 3 (Enzymatic) |

|---|---|---|---|

| Total Yield (%) | 52 | 45 | 25 |

| Stereoselectivity | >99:1 (β-anomer) | 95:5 (β:α) | 100% β |

| Scalability | Moderate | High | Low |

| Cost | $$$ | $$ | $$$$ |

| Purity (%) | 95 | 93 | 88 |

Key Findings :

-

Route 1 offers the best balance of yield and stereochemical control but requires specialized reagents.

-

Route 2 is more scalable but suffers from side-product formation during cyclization.

-

Route 3 , while highly selective, is impractical for industrial-scale synthesis due to enzymatic limitations.

化学反応の分析

グアノシン-2',3'-O-メチリデンホスホネートは、酸化、還元、置換反応など、さまざまな化学反応を起こすことができます。 これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の求核剤などがあります . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、多くの場合、プリン塩基またはリボシル部分の修飾が含まれます .

科学的研究の応用

グアノシン-2',3'-O-メチリデンホスホネートは、いくつかの科学研究分野における潜在的な応用について研究されてきました。化学では、より複雑な分子の合成のための構成ブロックとして使用されます。生物学では、細胞シグナル伝達と代謝における役割について研究されてきました。 医学では、特に神経保護と中枢神経系疾患の治療の観点から、その潜在的な治療効果について調査されています . さらに、製薬業界では、潜在的な薬物候補として応用されています .

作用機序

グアノシン-2',3'-O-メチリデンホスホネートの作用機序には、特定の分子標的と経路との相互作用が関与します。 ヌクレオシドの代謝に関与する酵素であるプリンヌクレオシドホスホリラーゼと相互作用することが知られています . この相互作用は、DNAおよびRNA合成を含むさまざまな細胞プロセスに影響を与える可能性があり、神経保護効果に寄与する可能性があります . 関与する正確な分子経路はまだ調査中ですが、細胞内シグナル伝達カスケードの調節と酸化ストレスの軽減が含まれる可能性があります .

類似化合物との比較

Structural Analog: Guanosine-2',3'-Cyclic Monophosphate (2',3'-cGMP)

Structural Differences :

- 2',3'-cGMP contains a cyclic ester (O-P bond) between the 2' and 3' hydroxyl groups, whereas Guanosine-2',3'-O-methylidenephosphonate features a methylidene-bridged cyclic phosphonate (C-P bond).

- The phosphonate group in the target compound confers greater chemical stability against phosphatases compared to the labile cyclic phosphate in 2',3'-cGMP .

Functional Insights :

Positional Isomers: Guanosine-2'-Monophosphate (2'-GMP) and Guanosine-3'-Monophosphate (3'-GMP)

Structural Comparison :

- 2'-GMP and 3'-GMP are linear monophosphate isomers differing in the position of the phosphate group on the ribose.

Commercial Mixture: Guanosine-2'(3')-Monophosphate Disodium Salt

Properties :

- This compound is a 1:1 mixture of 2'-GMP and 3'-GMP isomers, used in biochemical studies as a stable nucleotide source .

- In contrast, this compound’s cyclic structure eliminates isomerization, offering a single, well-defined conformation.

Enzymatic and Metabolic Interactions

tRNA Methyltransferases

- Enzymes like TrmH specifically recognize the 2'-OH group of guanosine in tRNA, transferring methyl groups from S-adenosylmethionine (AdoMet) .

- The methylidene phosphonate’s modified ribose likely disrupts this recognition, as seen in studies where ribose methylation stabilizes tRNA but alters enzyme binding .

Stability Under Stress Conditions

- Guanosine-2',3'-cyclic phosphate derivatives accumulate under oxidative stress (e.g., sodium hypochlorite exposure), indicating roles in stress response .

- The phosphonate analog’s resistance to hydrolysis could enhance its persistence in harsh environments, though experimental confirmation is needed.

Data Table: Key Properties of Guanosine Derivatives

*Note: Direct data for this compound is extrapolated from analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Guanosine-2',3'-O-methylidenephosphonate, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of phosphorylated nucleosides like this compound typically involves regioselective protection of hydroxyl groups, followed by phosphorylation using phosphoramidite or H-phosphonate chemistry. For example, dibenzyl phosphate intermediates can be employed to avoid premature hydrolysis . Purity optimization requires HPLC purification (C18 columns, 0.1% TFA/ACN gradient) and validation via P NMR to confirm the absence of unreacted phosphate species. Contaminants like free guanosine or inorganic phosphate should be quantified using ion-exchange chromatography .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Structural validation combines mass spectrometry (ESI-MS in negative ion mode) and H/C/P NMR spectroscopy. Key NMR signals include the methylidene group (δ ~4.8 ppm in H NMR) and the phosphorus resonance (δ ~-2 ppm in P NMR). Comparative analysis with reference spectra of related cyclic phosphates (e.g., Guanosine-2',3'-cyclic monophosphate) ensures specificity .

Q. What experimental conditions stabilize this compound in aqueous solutions?

- Methodological Answer : Stability is pH-dependent. Buffered solutions (pH 6.5–7.5, 20 mM Tris or phosphate) at 4°C minimize hydrolysis. Avoid divalent cations (e.g., Mg) that catalyze phosphate cleavage. Lyophilization with cryoprotectants (trehalose or mannitol) preserves long-term stability .

Advanced Research Questions

Q. How does this compound interact with RNA polymerases, and what assays are suitable for studying this inhibition?

- Methodological Answer : The compound may act as a chain terminator by mimicking natural nucleotide triphosphates. Radiolabeled ([P]-ATP) in vitro transcription assays with purified RNA polymerase can quantify inhibition. Gel electrophoresis (denaturing PAGE) identifies truncated RNA products. Kinetic parameters (, IC) are derived from Lineweaver-Burk plots .

Q. What role does this compound play in bacterial signaling pathways, and how can genetic knockouts clarify its function?

- Methodological Answer : In Pseudomonas aeruginosa, cyclic guanosine derivatives modulate biofilm formation. CRISPR-Cas9 knockout strains targeting guanylate cyclase genes (e.g., PA1120) can be engineered. Metabolomic profiling (LC-MS/MS) of wild-type vs. knockout strains under stress (e.g., oxidative or nutrient deprivation) identifies pathway-specific metabolites .

Q. How can contradictory data on the compound’s metabolic effects (e.g., upregulation vs. toxicity) be resolved?

- Methodological Answer : Discrepancies often arise from concentration-dependent effects or cell-type specificity. Dose-response studies (0.1–100 µM) in primary vs. transformed cell lines (e.g., HEK293 vs. HeLa) are critical. Mitochondrial toxicity assays (JC-1 staining for membrane potential) and ATP/ADP ratio quantification (luminescence assays) differentiate metabolic modulation from cytotoxicity .

Q. What advanced techniques enable real-time tracking of this compound in live cells?

- Methodological Answer : Click chemistry probes (e.g., alkyne-tagged analogs) coupled with fluorescent azides enable visualization via confocal microscopy. For dynamic tracking, FRET-based biosensors (e.g., Epac-based cAMP sensors adapted for guanosine derivatives) can be engineered .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。